REACTION_CXSMILES
|
[CH2:1]([C:10]1[CH:29]=[CH:28][C:13]([CH2:14][N:15]2[CH2:19][CH2:18][CH:17]([P:20](=[O:27])([O:24]CC)[O:21]CC)[CH2:16]2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].Br[Si](C)(C)C>C(#N)C>[CH2:1]([C:10]1[CH:29]=[CH:28][C:13]([CH2:14][N:15]2[CH2:19][CH2:18][CH:17]([P:20](=[O:21])([OH:24])[OH:27])[CH2:16]2)=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
(R/S)-1-(4-nonylbenzyl)-pyrrolidin-3-ylphosphonic acid, diethyl ester
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Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)C1=CC=C(CN2CC(CC2)P(OCC)(OCC)=O)C=C1
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Name
|
|
Quantity
|
0.094 mL
|
Type
|
reactant
|
Smiles
|
Br[Si](C)(C)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 80° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated several times from MeOH
|
Type
|
CUSTOM
|
Details
|
The residue was purified by LC-2
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)C1=CC=C(CN2CC(CC2)P(O)(O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |